![molecular formula C14H12Cl2O4S B5130442 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate](/img/structure/B5130442.png)
2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate
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Overview
Description
Synthesis Analysis
The synthesis of sulfonate compounds often involves intermediate stages, such as the formation of ammonio-methylbenzenesulfonates, which can be crucial in the synthesis of complex molecules like lake red azo pigments. These intermediates confirm the versatility of sulfonate compounds in synthesis processes (Bekö, Bats, & Schmidt, 2012).
Molecular Structure Analysis
The molecular structure of sulfonate compounds, such as guanidinium benzenesulfonates, reveals layered hydrogen-bonded networks typical of these substances. This structure highlights the potential for creating two-dimensional networks through hydrogen bonding, which can be critical for understanding the molecular assembly of 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate (Russell & Ward, 1996).
Chemical Reactions and Properties
Chemical reactions involving sulfonate compounds can lead to various supramolecular aggregations, as seen with chlorophenyl nitrobenzenesulfonates. These reactions are characterized by weak C-H...O interactions, pi-pi interactions, and van der Waals interactions, indicating the complex behavior of sulfonate compounds in chemical reactions (Vembu et al., 2004).
Physical Properties Analysis
The physical properties of sulfonate compounds, such as their solvate forms and crystal structure, are crucial for understanding their behavior in different environments. For example, the synthesis and structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene provide insight into the coordination and bond lengths within these compounds, which could be analogous to the properties of 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate (Sharutin & Sharutina, 2016).
properties
IUPAC Name |
(2,6-dichlorophenyl) 2-methoxy-5-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O4S/c1-9-6-7-12(19-2)13(8-9)21(17,18)20-14-10(15)4-3-5-11(14)16/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBQPJOMWYGUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate |
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